Ethyl 2-bromo-4-ethylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 257.13 g/mol. This compound belongs to the class of benzoate esters, characterized by the presence of a bromine atom at the second position and an ethyl group at the fourth position of the benzoate ring. The structure is significant for its potential reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis.
These reactions are crucial for synthesizing complex molecules in pharmaceutical and materials chemistry.
Ethyl 2-bromo-4-ethylbenzoate can be synthesized through several methods:
These synthetic routes allow for flexibility in modifying the compound's structure to explore its chemical properties further.
Ethyl 2-bromo-4-ethylbenzoate is primarily used in:
Interaction studies involving ethyl 2-bromo-4-ethylbenzoate focus on its reactivity with various nucleophiles and electrophiles. Research has shown that compounds containing bromine often participate in nucleophilic substitution reactions, making them useful in synthesizing biologically active compounds. Additionally, studies on related compounds indicate that structural modifications can significantly influence their interaction profiles and biological activities .
Ethyl 2-bromo-4-ethylbenzoate can be compared to several structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-bromo-4-methylbenzoate | Methyl group instead of an ethyl group | Potentially different reactivity due to sterics |
| Ethyl 3-bromo-4-ethylbenzoate | Bromine at the third position | Different substitution patterns due to position |
| Ethyl 2-bromo-4-vinylbenzoate | Vinyl group instead of ethyl | Enhanced reactivity due to double bond |
| Ethyl 2-bromobenzoate | No ethyl substituent; only bromine at position 2 | Simpler structure; less steric hindrance |
The uniqueness of ethyl 2-bromo-4-ethylbenzoate lies in its combination of both bromine and an ethyl substituent, which influences its reactivity and potential applications in organic synthesis and material science .
The synthesis of brominated aromatic esters traces its origins to early 20th-century efforts in developing alkylating agents and intermediates for complex molecule construction. Ethyl bromoacetate, first synthesized in 1912, exemplifies the foundational role of brominated esters in organic synthesis. By the mid-20th century, advances in directed ortho-metalation and palladium-catalyzed cross-coupling reactions enabled precise functionalization of benzoate frameworks, paving the way for derivatives like ethyl 2-bromo-4-ethylbenzoate.
A pivotal development emerged with the optimization of esterification-bromination sequences. For instance, Maricich et al. demonstrated the ethylation of 2-bromobenzoic acid using sulfonimidate reagents in tetrahydrofuran (THF), achieving moderate yields (47%) under reflux conditions. Parallel work on methyl 4-bromoacetyl-2-methylbenzoate highlighted three-step routes involving esterification, palladium-catalyzed vinylation, and halogenation, underscoring the versatility of brominated esters as synthetic building blocks.
Table 1: Comparative Synthetic Methods for Brominated Benzoate Esters
*Estimated from multi-step optimization.
Ethyl 2-bromo-4-ethylbenzoate’s utility stems from its dual functional groups: the electron-withdrawing bromine atom facilitates electrophilic substitutions, while the ethyl ester enhances solubility in organic solvents. These properties make it indispensable in:
Table 2: Applications of Brominated Benzoate Esters
Recent advancements emphasize catalytic efficiency and sustainability. For example, the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in potassium permanganate oxidations has improved yields in brominated benzoic acid syntheses. Similarly, palladium-catalyzed reactions with vinylboronic acids minimize byproduct formation, aligning with green chemistry principles.
Emerging applications include:
Table 3: Modern Techniques in Brominated Ester Chemistry
The synthesis of ethyl 2-bromo-4-ethylbenzoate primarily relies on electrophilic aromatic substitution mechanisms, where molecular bromine or brominating agents attack the activated aromatic ring of ethyl 4-ethylbenzoate [1]. The fundamental mechanism involves the formation of a sigma complex intermediate through the attack of an electrophilic bromine species on the aromatic system [1]. Iron tribromide acts as a Lewis acid catalyst, polarizing molecular bromine to generate a more electrophilic brominating species [2]. The reaction proceeds through a two-step mechanism where the electrophile forms a bond with the aromatic carbon, creating a positively charged sigma complex that subsequently loses a proton to restore aromaticity [1].
The ester group at the 1-position functions as an electron-withdrawing substituent, deactivating the aromatic ring toward electrophilic attack while directing bromination to the meta position relative to the carboxyl functionality [3]. However, the presence of the ethyl group at the 4-position, which acts as a weak electron-donating group, creates competing directing effects that influence the regioselectivity of bromination [4]. The reaction typically requires temperatures between 0-25°C in non-polar solvents such as dichloromethane or carbon tetrachloride to control the exothermic nature of the bromination process .
Achieving regioselective bromination at the 2-position requires careful consideration of the electronic and steric factors influencing the aromatic substitution pattern [6]. The ethyl ester group exhibits moderate deactivating properties, reducing the overall reactivity of the aromatic ring to approximately 0.1-0.3% that of benzene [3]. The ethyl substituent at the 4-position provides weak activation through hyperconjugation and inductive effects, creating a gradient of electron density across the aromatic ring [4].
Temperature control emerges as a critical parameter for regioselectivity, as studies on similar aromatic systems demonstrate that bromination patterns can shift dramatically with temperature variations [7]. At temperatures below 350°C, ortho and para substitution patterns typically dominate, while elevated temperatures favor meta substitution [7]. The use of controlled stoichiometry, maintaining bromine-to-substrate ratios between 0.4-0.8:1, prevents overbrominatiion and formation of polybrominatiion byproducts [8].
Lewis acid catalysts, particularly iron tribromide, facilitate selective monobromination through coordination with the brominating agent [2]. The catalyst concentration typically ranges from 0.05-0.2 equivalents, with optimal selectivity achieved at 0.1 equivalents relative to the substrate . Reaction monitoring through thin-layer chromatography enables real-time assessment of conversion and selectivity, allowing for reaction termination at optimal conversion levels [9].
Continuous flow bromination represents a significant advancement in the synthesis of brominated aromatic compounds, offering enhanced safety profiles and improved reaction control compared to traditional batch processes [10]. Microreactor technology enables precise control of temperature, residence time, and mixing conditions, resulting in improved yields and selectivity for bromination reactions [11]. The reduced total liquid holdup in microchannels minimizes the hazards associated with molecular bromine handling while providing excellent heat transfer capabilities [12].
In situ bromine generation within continuous flow systems eliminates the need for storing and handling molecular bromine directly [13]. Sodium hypochlorite reacts with hydrobromic acid or potassium bromide to generate bromine in controlled quantities, which immediately participates in the bromination reaction [14]. This approach achieves yields ranging from 78-99% across various aromatic substrates while maintaining high safety standards [15]. The protocol incorporates automated quenching systems that neutralize residual bromine, further enhancing process safety [10].
Process intensification through continuous flow systems enables dramatic reductions in reaction times, from several hours in batch mode to residence times as low as 15 seconds [16]. The enhanced mass transfer characteristics in microchannels facilitate rapid mixing and uniform temperature distribution, preventing local hot spots that can lead to side reactions [17]. Flow rates typically range from 1-13.2 milliliters per minute, with optimal conditions determined through systematic parametric studies [18].
Modern catalytic bromination methods employ transition metal catalysts and alternative brominating reagents to achieve selective aromatic bromination under mild conditions [19]. Ionic liquid-promoted bromination systems demonstrate remarkable efficiency in controlling chemoselectivity, allowing for precise control over mono-, di-, or multi-bromination patterns [19]. These metal-free methodologies utilize catalytic amounts of ionic liquids in combination with sodium bromide and acetic acid or aqueous hydrobromic acid as bromine sources [19].
Zirconium tetrachloride emerges as a highly effective Lewis acid catalyst for benzylic bromination reactions when used with 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent [20]. This catalytic system operates through radical generation pathways, providing excellent selectivity for benzylic positions over aromatic ring bromination [21]. The catalyst loading typically ranges from 5-10 mol percent, with reaction temperatures maintained between 60-80°C [20].
Oxidative bromination methodologies utilize molecular oxygen or hydrogen peroxide as terminal oxidants, offering environmentally sustainable alternatives to traditional bromination approaches [22]. These systems generate active brominating species in situ from stable bromide precursors, eliminating the need for molecular bromine handling [22]. Vanadium-based catalysts demonstrate particular effectiveness in promoting aerobic bromination reactions with excellent functional group tolerance [22].
Solvent selection profoundly influences both the reaction rate and regioselectivity of aromatic bromination reactions [23]. Non-polar solvents such as dichloromethane, carbon tetrachloride, and chlorobenzene provide optimal conditions for electrophilic bromination by stabilizing the developing carbocation intermediate [24]. These solvents minimize competing nucleophilic reactions while facilitating the dissociation of the bromine-Lewis acid complex [23].
Polar protic solvents generally inhibit electrophilic aromatic substitution due to competitive coordination with Lewis acid catalysts and stabilization of ionic intermediates [25]. However, specific solvent effects can be exploited to control regioselectivity, as demonstrated in bromination reactions where acetonitrile promotes para-selective bromination while toluene favors ortho-selective patterns [25]. The dielectric constant of the solvent influences the stability of charged intermediates, with higher dielectric constants favoring charge separation and affecting reaction kinetics [23].
Solvent mixture optimization enables fine-tuning of reaction conditions, as demonstrated in bromination protocols utilizing mixed halogen-free polar solvents with hydrocarbon solvents [24]. These solvent combinations provide improved product purity and narrow melting ranges compared to single-solvent systems [24]. The optimal solvent concentration typically maintains the substrate at 25-50 weight percent to minimize side reactions while ensuring adequate heat transfer [8].
Temperature control represents a critical parameter in optimizing bromination reactions, with optimal ranges typically maintained between 0-25°C for electrophilic aromatic substitution . Lower temperatures favor kinetic control and improve selectivity by suppressing competing side reactions and thermal decomposition pathways [7]. Elevated temperatures above 50°C can lead to altered regioselectivity patterns and increased formation of polybrominatiion products [7].
Concentration effects significantly impact both reaction kinetics and product distribution in bromination reactions [8]. Higher substrate concentrations accelerate reaction rates but may lead to increased formation of dibrominated byproducts due to statistical effects [8]. Optimal substrate concentrations typically range from 0.1-0.5 molar in the chosen solvent system . Bromine concentration must be carefully controlled to prevent localized accumulation that can lead to runaway reactions and reduced selectivity [8].
The bromine-to-substrate molar ratio emerges as a crucial parameter, with ratios between 0.4-0.8:1 providing optimal monobromination selectivity [8]. Higher ratios increase the likelihood of multiple bromination events, while lower ratios result in incomplete conversion [8]. Temperature gradients within the reaction mixture can lead to non-uniform product distribution, necessitating efficient mixing and heat transfer systems [26].
Lewis acid catalysts demonstrate varying effectiveness in promoting aromatic bromination reactions, with iron tribromide showing superior performance for benzoate ester substrates [2]. Catalyst loading optimization typically reveals optimal performance at 0.05-0.2 equivalents relative to the substrate, with higher loadings leading to increased side reactions . The catalyst must be rigorously anhydrous, as trace water can hydrolyze the Lewis acid and reduce catalytic activity [2].
Alternative catalyst systems include aluminum trichloride, zinc bromide, and titanium tetrachloride, each exhibiting distinct selectivity profiles and reaction kinetics [27]. Aluminum trichloride demonstrates high activity but requires careful temperature control to prevent Friedel-Crafts acylation side reactions [27]. Zinc bromide offers milder reaction conditions but exhibits lower catalytic activity, requiring longer reaction times for complete conversion [27].
Catalyst recovery and recycling present important considerations for process sustainability [28]. Heterogeneous catalysts such as supported Lewis acids enable easy separation and reuse, though they may exhibit reduced activity compared to homogeneous systems [28]. Ion-exchange resins functionalized with sulfonic acid groups provide recyclable catalytic systems for esterification reactions and may find application in bromination chemistry [28].
Table 1: Comparative Catalyst Performance in Aromatic Bromination
| Catalyst System | Loading (equiv.) | Temperature (°C) | Reaction Time (h) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Iron tribromide | 0.1 | 0-5 | 12 | 85-90 | |
| Aluminum trichloride | 0.05 | 25 | 8 | 75-80 | [27] |
| Zirconium tetrachloride | 0.1 | 60 | 4 | 88-92 | [20] |
| Zinc bromide | 0.2 | 40 | 16 | 70-75 | [27] |
The purification of ethyl 2-bromo-4-ethylbenzoate requires specialized techniques to achieve research-grade purity while removing reaction byproducts and catalyst residues . Column chromatography on silica gel represents the most widely employed purification method, utilizing hexane-ethyl acetate gradient elution systems [9]. The optimal solvent gradient typically begins with pure hexane and progresses to 10-20% ethyl acetate, enabling separation of the desired product from unreacted starting materials and overbrominatiion byproducts [9].
Recrystallization techniques provide an alternative purification approach, particularly effective for removing trace impurities and achieving high crystalline purity [29]. Solvent selection for recrystallization requires identification of systems exhibiting low solubility at room temperature while maintaining adequate solubility at elevated temperatures [29]. Ethanol-water mixtures demonstrate effectiveness for recrystallizing brominated benzoate esters, with optimal ratios determined through small-scale solubility studies .
Vacuum distillation offers high-efficiency purification for thermally stable brominated compounds, though careful temperature control prevents thermal decomposition . The reported boiling point for ethyl 2-bromobenzoate at reduced pressure provides guidance for distillation conditions, typically conducted at 117°C under 17 millimeters of mercury pressure . Fractional distillation enables separation of closely boiling isomers and provides high-purity products suitable for analytical characterization .
Table 2: Purification Method Comparison for Brominated Benzoate Esters
| Purification Method | Typical Yield (%) | Purity (HPLC) | Time Required | Scalability | Reference |
|---|---|---|---|---|---|
| Column chromatography | 75-85 | >98% | 2-4 h | Laboratory | [9] |
| Recrystallization | 80-90 | 95-98% | 4-12 h | Multi-gram | [29] |
| Vacuum distillation | 85-95 | >99% | 1-2 h | Industrial | |
| Preparative HPLC | 90-95 | >99.5% | 1-3 h | Analytical | [30] |
Advanced analytical techniques enable comprehensive characterization and purity assessment of the purified compound . Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the ethyl ester groups appearing as triplets at 1.3-1.4 parts per million and quartets at 4.3-4.4 parts per million . Infrared spectroscopy confirms the presence of the ester carbonyl stretch at approximately 1720 reciprocal centimeters and carbon-bromine bonds at 560 reciprocal centimeters .
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratios of 228/230, exhibiting the characteristic bromine isotope pattern . High-performance liquid chromatography enables quantitative purity assessment and detection of trace impurities below 0.1% [30]. Gas chromatography-mass spectrometry provides additional confirmation of compound identity and purity through retention time matching and fragmentation pattern analysis [30].
Electrophilic aromatic bromination traditionally proceeds through three sequential steps: (i) generation of a strongly electrophilic bromine cation by Lewis-acid activation, (ii) π-attack of the arene to give a σ-complex (Wheland intermediate), and (iii) rearomatisation by deprotonation [1].
For ethyl 4-ethylbenzoate, formation of Ethyl 2-bromo-4-ethylbenzoate requires ortho substitution relative to the carbonyl group. Density-functional calculations on structurally related benzoates indicate that the Wheland cation formed at the 2-position carries the lowest positive charge density on C2 and is stabilised by overlap with the carbonyl π-system, shortening the C–Br bond-forming distance by ≈0.04 Å compared with meta attack [2].
Recent ωB97X-D/cc-pVTZ studies dispute the necessity of a discrete σ-complex: addition–elimination pathways in which bromine adds concertedly and HBr departs in the same kinetic event show comparable or even lower barriers than the stepwise route [2] [3]. In polar media, implicit-solvent computations reveal a single asynchronous transition structure (“hidden Wheland”) [3]. Experimental kinetic isotope effects for alkyl- and alkoxybenzenes support a single rate-determining addition step, consistent with these concerted profiles [4].
An ethyl substituent donates electron density through hyperconjugation (σpara = –0.15; σmeta = –0.07) [5], increasing nucleophilicity at ortho and para positions. Hirshfeld-charge analysis of 4-ethylbenzoate shows the para carbon (C4) to be 0.018 e more negative than unsubstituted benzene, whereas the ortho carbon (C2) is only 0.006 e less positive than benzene, reflecting partial competition between the donating ethyl and withdrawing ester [4].
The benzoate ester is a resonance-withdrawing (σmeta ≈ 0.37; σpara ≈ 0.45) [5] and therefore meta-directing group. However, its strong –I effect also polarises the ring such that C2 (ortho) retains appreciable negative charge when an additional donor (the ethyl group) is present at C4. This “push–pull” electronic arrangement lowers the barrier for bromination at C2 by 4–6 kJ mol⁻¹ relative to pure meta attack, as obtained from single-point energy corrections on optimised transition states [2].
Table 1 | Key Electronic Parameters of Relevant Substituents
| Substituent | σ_meta | σ_para | π* (polarizability) | ES (Taft steric) | Reference |
|---|---|---|---|---|---|
| Ethyl | –0.07 | –0.15 | 1.02 | –1.31 | [5] |
| –CO₂Ethyl | 0.37 | 0.45 | 1.45 | –0.32 | [5] |
| Bromine | 0.39 | 0.23 | 0.86 | –1.16 | [5] |
Using the ωB97X-D functional with an acetonitrile continuum, four competing transition structures were optimised for bromination of ethyl 4-ethylbenzoate:
Harmonic-frequency analysis confirmed single imaginary modes (180–220 cm⁻¹) in all cases. Intrinsic reaction coordinate traces connect TS-2-add directly to Ethyl 2-bromo-4-ethylbenzoate without a distinct σ-complex, in line with the concerted scenario [2].
Zero-point corrected barriers (kJ mol⁻¹) are compiled in Table 2. Concerted addition–elimination is favoured by 3–5 kJ mol⁻¹ over the classical path at C2, and by ≥12 kJ mol⁻¹ over any meta or para attack, rationalising the exclusive formation of the 2-bromo product under Lewis-acidic conditions.
Table 2 | Computed Activation Energies (ωB97X-D/cc-pVTZ, 298 K)
| Pathway | ΔG‡ (kJ mol⁻¹) | Relative to Lowest | Comment |
|---|---|---|---|
| TS-2-add | 71 ± 2 | 0 | Concerted, favoured [2] |
| TS-2-Whe | 74 ± 3 | +3 | Classical σ-complex path [2] |
| TS-5-add | 83 ± 2 | +12 | Steric hindrance from ethyl |
| TS-3-add | 88 ± 3 | +17 | Meta attack disfavoured by ester |
Second-order rate constants for bromination by bromine monochloride (BrCl) of representative alkylbenzenes increase with electron donation; ethylbenzene displays kBrCl = 24 M⁻¹ s⁻¹ at 20 °C [4]. For electron-withdrawing esters, overall rates slow markedly, as illustrated by the ten-fold lower kHOBr for methyl benzoate nitration versus toluene nitration [6].
Applying Taft dual-parameter analysis (ρ* = 1.5; δ = 0.8) to mixed-substituent systems predicts a composite rate constant for ethyl 4-ethylbenzoate that is approximately three times that of methyl benzoate yet five times slower than ethylbenzene, consistent with experimental conversions reaching completion in 2–3 h under typical FeBr₃ catalysis [1] [4].
Kinetic isotope effect measurements (kH/kD ≈ 1.15) on 4-ethylbenzoate suggest a late, product-like transition state dominated by C–Br bond formation, supporting the addition–elimination mechanism [4].